Clothianidin-d3

描述

Significance of Stable Isotope Labeling in Environmental and Biological Sciences

Stable isotope labeling is a transformative technique that allows scientists to trace the journey of molecules through complex systems. creative-proteomics.comadesisinc.com By substituting specific atoms with their heavier, stable isotopes (like deuterium (B1214612), carbon-13, or nitrogen-15), researchers can "mark" a compound of interest. symeres.com This labeling provides a powerful method for tracking, quantifying, and understanding metabolic pathways, environmental fate, and molecular interactions with a high degree of accuracy. creative-proteomics.comadesisinc.comsilantes.com

The key advantages of using stable isotopes include:

Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com This allows for the clear differentiation of the labeled compound from naturally occurring molecules, reducing background noise and enabling precise quantification even at very low concentrations. dataintelo.comadesisinc.com

Tracing Molecular Pathways: In biological sciences, labeled compounds are crucial for metabolomics, the study of metabolic processes within cells. adesisinc.comsilantes.com By introducing a labeled substance, researchers can follow its absorption, distribution, metabolism, and excretion, providing invaluable insights into how organisms process chemical compounds. clearsynth.comsymeres.com

Environmental Monitoring: In environmental science, stable isotopes serve as powerful tracers to monitor the fate and transport of pollutants. adesisinc.com This application is vital for assessing the environmental impact of substances like agrochemicals, understanding their persistence in soil and water, and developing strategies for conservation and remediation. adesisinc.comsymeres.com Scientists can use isotopic "signatures" to distinguish between different sources of atoms in environmental samples. nps.gov

The use of deuterated compounds, in particular, has been instrumental in agrochemical research. Deuterium-labeled agrochemicals are widely used as probes in metabolism and toxicology studies and as internal standards for residue analysis. nyxxb.cn This allows for a clearer understanding of an agrochemical's persistence and environmental footprint. symeres.com

Overview of Clothianidin-d3 as a Research Tool in Neonicotinoid Studies

This compound is the deuterium-labeled version of Clothianidin, a widely used neonicotinoid insecticide. medchemexpress.comadipogen.com Neonicotinoids are a class of insecticides that act on the central nervous system of insects. adipogen.comfao.org this compound is structurally identical to its parent compound, except that the three hydrogen atoms of the methyl group have been replaced with deuterium atoms. adipogen.com This isotopic substitution makes it an invaluable tool for researchers studying neonicotinoids.

The primary application of this compound is as an internal standard or reference compound in analytical chemistry. adipogen.com Due to its slightly higher mass, it can be easily distinguished from non-labeled Clothianidin by mass spectrometry, yet it behaves almost identically during sample extraction, cleanup, and analysis. austinpublishinggroup.comusask.ca This allows for highly accurate quantification of Clothianidin residues in a wide variety of complex samples.

Research Applications:

Environmental Fate and Residue Analysis: this compound is used to determine the presence and concentration of neonicotinoid insecticides in environmental samples such as soil, water, and atmospheric particles. medchemexpress.comaustinpublishinggroup.com For instance, it has been employed as a volume check standard in methods developed to detect neonicotinoids in atmospheric particles. austinpublishinggroup.com

Food and Agriculture: Researchers use this compound to quantify insecticide residues in agricultural products. It has been used as a standard to test for neonicotinoids in bee pollen, milk, and rice. adipogen.comjfda-online.com This is crucial for monitoring food safety and understanding potential exposure routes.

Biological Monitoring: The compound is essential for studies monitoring neonicotinoid exposure in living organisms. It has been used as an internal standard in methods to detect neonicotinoids in human urine and serum, as well as in the plasma of wildlife, such as songbirds. usask.cachemsrc.comnih.gov

Metabolism Studies: In controlled laboratory settings, this compound is used in in-vitro biotransformation assays to help identify potential metabolites of neonicotinoid insecticides in various species. nih.gov

The use of this compound provides the reliability and precision necessary to generate robust data in these critical research areas, ultimately contributing to a more comprehensive understanding of the behavior of neonicotinoid insecticides.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (E)-1-(2-Chloro-5-thiazolylmethyl)-3-(methyl-d3)-2-nitroguanidine | adipogen.com |

| Molecular Formula | C₆D₃H₅ClN₅O₂S | adipogen.com |

| Molecular Weight | ~252.7 g/mol | adipogen.comchemsrc.comcymitquimica.com |

| CAS Number | 1262776-24-8 | adipogen.com |

| Appearance | White to light brown powder / Off White To Yellow Solid | adipogen.comcymitquimica.com |

| Purity | ≥97% | adipogen.com |

| Solubility | Soluble in chloroform, acetone, or acetonitrile | adipogen.com |

| Primary Application | Analytical standard / Research reference compound | adipogen.com |

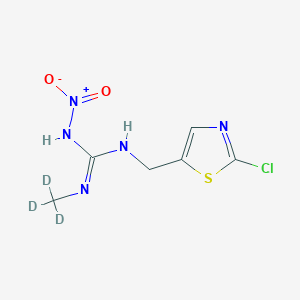

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOOBECODWQEAB-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746817 | |

| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262776-24-8 | |

| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Spectroscopic Characterization of Clothianidin D3

Methodologies for Deuterium (B1214612) Incorporation in Clothianidin Analogs

The synthesis of Clothianidin-d3, chemically known as (E)-1-(2-Chloro-5-thiazolylmethyl)-3-(methyl-d3)-2-nitroguanidine, involves the introduction of three deuterium atoms onto the methyl group. While specific, detailed synthetic pathways for this compound are not extensively published in peer-reviewed literature, general knowledge of organic synthesis and information from commercial suppliers suggest that the deuterium incorporation is achieved by using a deuterated starting material.

A plausible synthetic route involves the reaction of a key intermediate with a deuterated methylamine (B109427) or a related deuterated methylating agent. For instance, the synthesis of clothianidin often involves the reaction of 2-chloro-5-chloromethylthiazole (B146395) with N-methyl-N'-nitroguanidine. google.com To produce this compound, N-(methyl-d3)-N'-nitroguanidine would be used as a reactant. This targeted introduction ensures the precise location of the deuterium atoms on the N-methyl group, resulting in a mass shift of M+3 compared to the non-deuterated clothianidin. sigmaaldrich.com

The general synthesis of clothianidin can be achieved through several routes, including:

The reaction of 2-chloro-5-chloromethyl-1,3-thiazole with N-methyl-N'-nitro-S-methylisothiourea. google.com

The reaction of 2-chloro-5-chloromethyl-1,3-thiazole with N-methyl-N'-nitroguanidine. google.com

A multi-step process involving the reaction of 2-chloro-5-chloromethyl-1,3-thiazole with N-nitro-S-methylisothiourea followed by methylamination. google.com

Decomposition of 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine. google.com

For the synthesis of this compound, the methylamine or other methyl-containing reactants in these processes would be replaced with their deuterated counterparts.

Spectroscopic Validation of Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling. adipogen.com In the ¹H-NMR spectrum of unlabeled clothianidin, a signal corresponding to the N-methyl protons would be present. In the spectrum of this compound, this signal would be absent or significantly diminished, confirming the successful replacement of protons with deuterium atoms at that position. The identity of this compound is confirmed by ¹H-NMR. adipogen.comchemodex.com While detailed spectral data is often proprietary, certificates of analysis for commercial standards confirm that the structure conforms to expectations via NMR. lgcstandards.com The predominant form of clothianidin is the E-isomer, a fact that has been confirmed by NMR analysis. fao.org

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity. lgcstandards.com The molecular weight of this compound is 252.70 g/mol , which is three mass units higher than that of unlabeled clothianidin (249.68 g/mol ), corresponding to the three deuterium atoms. fao.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

In tandem mass spectrometry (MS/MS) applications, this compound is used as an internal standard for the quantification of clothianidin in various matrices, such as milk, bee pollen, water, and soil. chemodex.comlcms.czplos.org The distinct mass-to-charge ratio (m/z) of this compound allows it to be distinguished from the unlabeled analyte, enabling accurate quantification by compensating for matrix effects and variations in instrument response. plos.orgepa.gov Certificates of analysis for commercially available this compound standards often report high isotopic purity, for example, 99.9%. lgcstandards.com

Other Spectroscopic Techniques:

While NMR and MS are the primary methods for validating deuteration, other techniques like Raman spectroscopy have been used to characterize the vibrational modes of clothianidin. chemrxiv.orgacs.orgresearchgate.net Density functional theory (DFT) calculations have been employed to assign the Raman active vibrational modes for clothianidin. chemrxiv.org This detailed spectral analysis provides a molecular fingerprint that can be used for identification.

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, ensuring its suitability as an internal standard for accurate and reliable analytical measurements.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (E)-1-(2-Chloro-5-thiazolylmethyl)-3-(methyl-d3)-2-nitroguanidine | |

| CAS Number | 1262776-24-8 | chemodex.com |

| Molecular Formula | C₆D₃H₅ClN₅O₂S | lgcstandards.com |

| Molecular Weight | 252.70 g/mol | |

| Appearance | White to light brown powder | adipogen.comchemodex.com |

| Purity | ≥97.0% (HPLC) | adipogen.comchemodex.com |

| Mass Shift | M+3 | sigmaaldrich.com |

| Solubility | Soluble in chloroform, acetone, or acetonitrile | adipogen.comchemodex.com |

Advanced Analytical Methodologies Employing Clothianidin D3

Quantification of Neonicotinoids in Complex Matrices Using Isotope Standards

The chemical properties of Clothianidin-d3 are nearly identical to its non-labeled counterpart, clothianidin. This ensures that it behaves similarly during extraction and chromatographic separation, but its slightly higher mass allows it to be distinguished by a mass spectrometer. This characteristic is fundamental to its role as an internal standard in sophisticated analytical techniques.

Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique used for separating, identifying, and quantifying trace-level compounds in complex mixtures. In the analysis of neonicotinoids, this compound is frequently used as an internal standard to ensure high accuracy and precision. mdpi.comresearchgate.net The methodology involves adding a known amount of this compound to a sample before processing. During UHPLC-MS/MS analysis, the ratio of the signal from the target analyte (e.g., clothianidin) to the signal from the internal standard (this compound) is used for quantification. This approach effectively corrects for any loss of analyte during sample preparation and for matrix effects that might suppress or enhance the instrument's signal. nih.gov

This technique has been successfully applied to a wide range of matrices. For instance, a UHPLC-MS/MS method was developed for the simultaneous analysis of seven neonicotinoids in commercial milk samples, using this compound as one of the internal standards. mdpi.com This method demonstrated good linearity and low limits of detection, ranging from 0.004 to 0.15 μg/kg. mdpi.com Similarly, highly sensitive UHPLC-MS/MS methods utilizing this compound have been established for analyzing neonicotinoids in honey, pollen, and water. researchgate.netlcms.czshimadzu-webapp.eu These methods are crucial for monitoring pesticide residues in food products and understanding the exposure of pollinators to these compounds. lcms.czshimadzu-webapp.eu

Table 1: UHPLC-MS/MS Method Performance for Neonicotinoid Analysis Using this compound

| Matrix | Target Analytes | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Source |

|---|---|---|---|---|

| Milk | 7 Neonicotinoids (including Clothianidin) | LOD: 0.004–0.15 μg/kg | 89–119% | mdpi.com |

| Honey | 7 Neonicotinoids | LOQ: 10 ng/g | 82–113% | obrnutafaza.hr |

| Environmental Water (SPE) | 8 Neonicotinoids (including Clothianidin) | MDL: 2–7 ng/L | 78–110% | nih.gov |

| Environmental Water (Direct Injection) | 8 Neonicotinoids (including Clothianidin) | MDL: 50–190 ng/L | 78–110% | nih.gov |

Isotope Dilution Mass Spectrometry (ID-MS) is considered a primary ratio method, providing the highest level of accuracy in quantitative analysis. The technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. dbpia.co.kr The mixture is then homogenized and analyzed by mass spectrometry. By measuring the ratio of the natural isotope abundance to the enriched isotope abundance, the exact amount of the analyte in the original sample can be determined with high precision, largely independent of sample matrix effects and extraction recovery. nih.gov

ID-MS employing this compound has been instrumental in developing certified reference materials for neonicotinoid analysis. dbpia.co.kr For example, an ID-LC/MS/MS method was established to certify the content of three neonicotinoid pesticides, including clothianidin, in strawberry powder. dbpia.co.kr This method utilized this compound as the internal standard and demonstrated excellent homogeneity and stability, with a relative standard deviation between samples of less than 2%. dbpia.co.kr Another study developed an online solid-phase extraction HPLC-MS/MS method based on isotope dilution to measure six neonicotinoid biomarkers in human urine, highlighting the applicability of this technique in human exposure assessment. cdc.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

Matrix-Specific Applications in Environmental Monitoring

The systemic nature and water solubility of neonicotinoids lead to their distribution across various environmental compartments. The use of this compound as an internal standard is crucial for accurately tracking the fate and transport of these pesticides in complex environmental matrices.

Neonicotinoid insecticides are frequently detected in aquatic environments due to factors like runoff from agricultural fields and their high water solubility. plos.org Monitoring their presence in surface water, groundwater, and wastewater is essential for assessing the risk to aquatic ecosystems. plos.orgepa.gov Analytical methods using liquid chromatography-tandem mass spectrometry (LC/MS/MS) with isotope-labeled standards like this compound provide the sensitivity and selectivity needed for these analyses. researchgate.netnih.gov

A comprehensive LC/MS/MS method was developed to determine eight neonicotinoids in drinking water, surface water, and groundwater. nih.gov By using isotope-labeled internal standards, including d3-clothianidin, the method achieved low method detection limits (2 to 7 ng/L after solid-phase extraction) and compensated for matrix effects and instrument variability. nih.gov Monitoring studies in various regions have detected clothianidin in a significant percentage of water samples. For instance, a study in Iowa found clothianidin to be the most frequently detected neonicotinoid in samples from major aquifer groups, with a maximum concentration of 13.4 ng/L. cdc.gov Another study in southwestern Ontario detected clothianidin in 100% of surface water samples collected near maize fields, with a maximum concentration of 43.60 ng/mL. plos.org

Table 2: Detection of Clothianidin in Various Aquatic Systems

| Location/Study | Water Type | Detection Frequency | Maximum Concentration | Source |

|---|---|---|---|---|

| Iowa, USA | Groundwater (Major Aquifers) | 34% | 13.4 ng/L | cdc.gov |

| Southwestern Ontario, Canada | Surface Water (near maize fields) | 100% | 43.60 ng/mL | plos.org |

| Tippecanoe County, Indiana, USA | Water Samples | >90% (Neonicotinoids) | 0.67 ppb (Clothianidin) | plos.org |

| Lower Mainland, BC, Canada | Nicomekl River Downstream | Detected | 0.16 µg/L | gov.bc.ca |

The persistence and mobility of clothianidin in soil are significant environmental concerns. epa.gov It can accumulate in soil after repeated applications and potentially leach into groundwater or be transported to surface water bodies via runoff. epa.govnih.gov Accurate quantification in soil and sediment is therefore vital for environmental risk assessment. A validated LC-MS/MS method for the simultaneous analysis of clothianidin and thiamethoxam (B1682794) in soil and water utilized this compound as an internal standard to ensure accuracy. plos.orgnih.gov

Research in southwestern Ontario on commercial maize fields found that the mean total neonicotinoid residue in the top 5 cm of soil was 4.02 ng/g before planting and increased to 9.94 ng/g immediately after planting. nih.gov Even soil from a conservation area contained detectable concentrations of clothianidin (0.03 and 0.11 ng/g), indicating potential off-site movement. nih.gov A study investigating intercropping cover crops also detected clothianidin in field soil two years after its last application in a sugar beet cultivation, with a concentration of 4.5 ng/g. preprints.org This highlights the long-term persistence of the compound in terrestrial environments. preprints.org Furthermore, a method for analyzing 50 medium to highly polar pesticide residues in sediments was developed using LC-MS/MS, with this compound included as one of the internal standards to achieve low ng/g detection levels. csic.es

Table 3: Clothianidin Residues in Soil Matrices

| Location/Study | Sampling Context | Concentration | Source |

|---|---|---|---|

| Southwestern Ontario, Canada | Maize fields (before planting) | Mean: 4.02 ng/g | nih.gov |

| Southwestern Ontario, Canada | Maize fields (after planting) | Mean: 9.94 ng/g | nih.gov |

| Southwestern Ontario, Canada | Conservation forest soil | 0.03 and 0.11 ng/g | nih.gov |

| Belgium | Field soil (2 years post-application) | 4.5 ng/g | preprints.org |

As systemic insecticides, neonicotinoids are absorbed by plants and distributed throughout their tissues, including pollen, nectar, and leaves. nih.gov This poses a direct exposure risk to pollinators like bees and other beneficial insects. obrnutafaza.hrnih.gov The use of this compound in analytical methods is essential for the sensitive quantification of residues in these challenging matrices. nih.gov A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with UHPLC-MS/MS has been optimized for the analysis of neonicotinoids in honey, with this compound used as an internal standard. shimadzu-webapp.eu

Studies have consistently detected clothianidin residues in pollinator-relevant matrices. A large-scale monitoring study in Germany found average clothianidin concentrations of 1.7 µg/kg in pollen and 1.3 µg/kg in nectar from treated oilseed rape fields. nih.gov The maximum concentrations detected were 3.5 µg/kg in pollen and 3.6 µg/kg in nectar. nih.gov Another study developed a single extraction and quantification method for a suite of neonicotinoids in milkweed leaf tissue and pollen, critical forage for monarch butterflies and bees. nih.gov The method, which can use isotope-labeled standards, achieved detection limits as low as 0.04 ng/g in both matrices. nih.gov Research on intercropping cover crops grown on previously treated soil showed clothianidin accumulation in plant tissues and transfer to pollen and nectar, further confirming this exposure pathway for pollinators. preprints.org

Table 4: Clothianidin Residues in Pollinator Forage

| Matrix | Plant Source | Concentration | Source |

|---|---|---|---|

| Pollen | Oilseed Rape | Average: 1.7 µg/kg; Max: 3.5 µg/kg | nih.gov |

| Nectar | Oilseed Rape | Average: 1.3 µg/kg; Max: 3.6 µg/kg | nih.gov |

| Pollen | Vicia faba (Faba bean) | 0.07 ng/g | preprints.org |

| Pollen | Sinapis alba (White mustard) | 1.7 ng/g | preprints.org |

| Leaf Tissue | Milkweed | MDL: 0.04 to 0.3 ng/g | nih.gov |

Terrestrial Matrices (e.g., Soil and Sediment)

Application in Biological Matrices for Exposure Assessment Methodologies

This compound, a deuterated isotopologue of the neonicotinoid insecticide clothianidin, serves as a critical internal standard in advanced analytical methodologies for exposure assessment. Its near-identical chemical and physical properties to the parent compound, but distinct mass, allow for precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This is particularly vital when dealing with complex biological matrices where other substances can interfere with the detection of the target analyte. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique employed, where this compound helps ensure the accuracy and reliability of measurements. nih.govusask.ca

Avian Biological Samples (e.g., Microsomes, Feathers, Plasma)

The use of this compound has been integral to methods developed for assessing neonicotinoid exposure in birds. These methods analyze various biological samples, including liver, plasma, feathers, and microsomes, providing insights into both recent and long-term exposure.

In vitro metabolism studies using liver microsomes from avian species like chickens and ducks have utilized this compound as an internal standard. mdpi.com These studies help characterize the metabolic pathways of clothianidin, identifying major metabolites and determining kinetic parameters. For instance, research has shown that dm-clothianidin is a predominant metabolite in chickens and ducks. mdpi.com Such metabolic data is crucial for understanding how different avian species process this insecticide.

Plasma analysis offers a window into recent exposure. Studies on gamebirds and songbirds have used LC/MS-MS with this compound to quantify clothianidin levels. researchgate.netcore.ac.uknerc.ac.uk Research on gamebirds during sowing periods found that detectable residues of clothianidin in plasma and liver rose from 6% pre-sowing to 89% post-sowing. researchgate.net The frequency of detection in plasma samples was observed to decrease over the 30 days following sowing. researchgate.net In free-living songbirds, an analytical method requiring only 50 µL of plasma was developed, using isotope-labelled internal standards like this compound to correct for extraction loss and matrix effects. usask.ca This high-sensitivity method can detect neonicotinoids at low part-per-trillion (pg/mL) levels. usask.ca

Feathers have emerged as a valuable non-invasive matrix for monitoring long-term or past exposure. nih.govresearchgate.net An experimental study on house sparrows demonstrated that ingested clothianidin is deposited in newly grown feathers. nih.gov After 35 days of exposure to treated seeds, clothianidin was detected in the feathers of all birds in the study. nih.gov This confirms the viability of using feathers for biomonitoring neonicotinoid contamination in wild bird populations, although the direct relationship between exposure level and feather concentration requires further investigation. nih.gov In another study analyzing nest materials, which included feathers, this compound was used as an internal standard to screen for a suite of insecticides. isip.de

| Biological Matrix | Avian Species | Analytical Method | Key Findings Utilizing this compound or Related Methods | Reference |

|---|---|---|---|---|

| Liver Microsomes | Chicken, Duck | LC-MS/MS | Used as an internal standard to study in vitro metabolism; identified dm-clothianidin as a major metabolite. | mdpi.com |

| Plasma & Liver | Gamebirds (e.g., Partridges) | LC/MS-MS | Clothianidin detection rose from 6% pre-sowing to 89% post-sowing. Plasma concentrations decreased significantly over 4 weeks post-sowing. | researchgate.netcore.ac.uk |

| Plasma | Songbirds (White-crowned Sparrows) | UPLC-MS/MS | This compound used as an internal standard to achieve low pg/mL detection limits in small plasma volumes (50 µL). | usask.ca |

| Feathers & Plasma | House Sparrow | UHPLC-MS/MS | Confirmed that ingested clothianidin is deposited into growing feathers, making them a suitable matrix for biomonitoring. | nih.gov |

| Nest Material (Fur/Feathers) | Blue Tit, Great Tit | UHPLC-MS/MS | This compound was part of a suite of internal standards used to detect 17 different insecticides in nest lining material. | isip.de |

Insect Biological Samples (e.g., Bumblebees)

Assessing neonicotinoid exposure in non-target insects, particularly vital pollinators like bumblebees, is a primary application for analytical methods employing this compound. It is used as an internal standard to accurately quantify clothianidin accumulation in various bee-related matrices, including whole bees, specific body parts, nectar, and pollen. uio.noslu.se

Research has focused on quantifying clothianidin accumulation in bumblebees (Bombus terrestris) exposed to field-realistic concentrations. uio.no In these studies, this compound is added to samples before homogenization and extraction to ensure accurate measurement by LC-MS/MS. uio.nocabidigitallibrary.org These analyses have investigated the distribution of the insecticide within the bee's body, testing hypotheses about accumulation in the head, the digestive tract (stomach, intestine, and rectum), and the rest of the body. uio.no

Studies have also used this compound to analyze residues in floral resources collected by bees. For example, it was used as an internal standard in the analysis of pollen and nectar from cover crops grown in soil with a history of neonicotinoid use. preprints.org The results showed that clothianidin was still present in the soil two years after its application and could accumulate in the plants, transferring to pollen and nectar. preprints.org Similarly, in a study examining the impact of integrated pest management (IPM) versus conventional management (CM), this compound was part of an internal standard solution used to analyze residues in bee bread and nest materials. purdue.edu The analysis found significantly higher residues of clothianidin in samples from CM hives compared to IPM hives. purdue.edu

The analytical workflow for these samples typically involves extraction with an organic solvent like acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (dSPE) before analysis by LC-MS/MS. slu.sepreprints.orgpurdue.edu The use of this compound is crucial for compensating for matrix effects that are common in complex samples like pollen and bee tissue. slu.se

| Biological Matrix | Insect Species | Analytical Method | Key Findings Utilizing this compound | Reference |

|---|---|---|---|---|

| Whole Body, Head, Stomach/Intestine/Rectum | Bumblebee (Bombus terrestris) | LC-MS/MS | This compound used as an internal standard to quantify the accumulation and distribution of clothianidin in different body compartments following chronic exposure. | uio.no |

| Pollen, Nectar | Bumblebee (Bombus terrestris) | LC-MS/MS | Confirmed exposure from seed-coated oilseed rape by analyzing residues in bumblebee-collected nectar. | nih.gov |

| Bee Bread, Nest Material | Honey Bee, Bumblebee | LC-MS/MS | Used as an internal standard to compare neonicotinoid residues in hives from Integrated Pest Management (IPM) vs. Conventional Management (CM) fields. CM hives had significantly higher clothianidin levels. | purdue.edu |

| Soil, Plants, Flowers, Pollen, Nectar | - (Samples relevant to bee exposure) | LC-MS/MS with dSPE | This compound was added to samples to track the uptake of soil residues into cover crops and their floral resources, highlighting a potential exposure pathway for pollinators. | preprints.org |

Mammalian Biological Samples (e.g., Urine, Serum)

This compound is essential for human biomonitoring studies that assess exposure to neonicotinoids through the analysis of urine and serum. These studies rely on the isotopic dilution method with LC-MS/MS to achieve the high accuracy and sensitivity needed to detect low environmental exposure levels. plos.orgkyoto-u.ac.jpnih.gov

Toxicokinetic studies in humans have been conducted where healthy adult volunteers ingested microdoses of deuterium-labeled neonicotinoids, including this compound. plos.orgkyoto-u.ac.jpscienceopen.com By analyzing subsequent urine samples, researchers can model the excretion kinetics of these compounds. plos.org Such studies have found that a significant portion of clothianidin (63.7%) is excreted unchanged in the urine within three days of ingestion. plos.orgkyoto-u.ac.jp This information is vital for establishing the relationship between oral intake and urinary excretion, which underpins the use of urinary biomarkers for exposure assessment. plos.org

In larger cross-sectional studies of the general population, this compound is used as an internal standard to quantify the parent compound in urine samples. plos.orgnih.gov These analyses help determine the prevalence and levels of exposure. For example, a study of 373 Japanese adults detected clothianidin in more than half of the participants. plos.org Another study in Sri Lanka also used this compound as an internal standard and detected the parent compound in 9.8% of urine samples. nih.gov Furthermore, methods have been developed to simultaneously measure multiple neonicotinoid biomarkers, including parent compounds and their metabolites, in human urine. nih.gov In one such method, clothianidin was detected in 37% of samples, and the use of isotopically labeled internal standards was critical for ensuring method accuracy and precision. nih.gov These biomonitoring methods have also identified key metabolites, such as N-desmethyl-clothianidin, as potential biomarkers of exposure. plos.org

| Biological Matrix | Mammalian Species | Analytical Method | Key Findings Utilizing this compound | Reference |

|---|---|---|---|---|

| Urine | Human | LC-MS/MS | Administered orally as a labeled microdose to study excretion kinetics; found 63.7% was recovered unchanged within 96 hours. | plos.orgkyoto-u.ac.jp |

| Urine | Human | LC-MS/MS | Used as an internal standard in a cross-sectional study, detecting clothianidin in over 50% of 373 participants. | plos.org |

| Urine | Human | LC-MS/MS | Used as an internal standard in a study in Sri Lanka; clothianidin was detected in 9.8% of samples and linked to health parameters. | nih.gov |

| Urine | Human | Online SPE-HPLC-MS/MS | Used to develop a method for quantifying six neonicotinoid biomarkers; clothianidin was detected in 37% of samples. | nih.gov |

| Urine | Human (patients) | LC/MS/MS | Qualitative analysis of patient urine identified N-desmethyl-clothianidin as a potential urinary biomarker for clothianidin exposure. | plos.org |

Investigations of Environmental Fate and Transport Mechanisms Using Clothianidin D3

Studies on Environmental Persistence and Degradation Pathways

The environmental persistence of clothianidin is a significant concern due to its potential impact on non-target organisms. Clothianidin-d3 is instrumental in laboratory and field studies that investigate the rates and mechanisms of its breakdown under various environmental conditions.

Microbial activity is a primary driver of pesticide degradation in soil and water. Research utilizing this compound as an internal standard has provided detailed insights into how clothianidin behaves in the presence and absence of oxygen.

Studies have shown that clothianidin is highly persistent under aerobic soil conditions, with half-lives ranging from 148 to 1,155 days. epa.govepa.gov However, under anaerobic (flooded) conditions, its degradation is significantly more rapid. nih.govacs.orgacs.org For instance, research simulating California rice field conditions found that the anaerobic degradation half-life (DT50) was 28.3 days at 25°C and decreased to 9.7 days at 35°C, highlighting the influence of temperature on microbial activity. nih.govacs.org In these studies, the precise measurement of clothianidin concentrations over time, which is essential for calculating degradation rates and half-lives, is made possible by using this compound to correct for matrix effects and extraction inefficiencies during analysis. researchgate.netsemanticscholar.org

Further research has identified specific microorganisms capable of degrading clothianidin. For example, Pseudomonas stutzeri smk has been shown to degrade 62% of an initial clothianidin concentration within 14 days under aerobic conditions at 30°C. nih.govresearchgate.net

Table 1: Microbial Degradation Half-Lives of Clothianidin

| Condition | Temperature | Half-Life (DT50) | Reference |

|---|---|---|---|

| Aerobic Soil | - | 148 - 1155 days | epa.govepa.gov |

| Anaerobic (Flooded Soil) | 25°C | 28.3 days | nih.govacs.org |

| Anaerobic (Flooded Soil) | 35°C | 9.7 days | nih.govacs.org |

Photolysis, or the breakdown of compounds by light, is another key pathway for pesticide dissipation. Laboratory studies have indicated that clothianidin is susceptible to rapid degradation in water when exposed to sunlight, with an aqueous photolysis half-life of less than a day. epa.govepa.gov This contrasts sharply with its persistence in soil, suggesting that its major route of dissipation occurs when it is exposed to light, for example, in surface water bodies. epa.govepa.gov

Recent studies have explored the influence of substances like hydrochar on the photolytic degradation of clothianidin. mdpi.comresearchgate.net These investigations found that the rate of photodegradation can be altered by the presence of hydrochar suspensions and their aqueous extracts. mdpi.com The formation of various transformation products during photolysis, identified through advanced analytical techniques, underscores the complexity of its environmental breakdown. mdpi.comnih.gov The accurate quantification needed for these assessments relies on stable isotope-labeled standards like this compound to ensure reliable results.

Aerobic and Anaerobic Microbial Degradation Research

Tracing Mobility and Leaching Potential in Environmental Compartments

The mobility of clothianidin in the environment determines its potential to contaminate water resources. This compound is essential for studies that trace the movement of the pesticide through soil and into groundwater and surface water.

Clothianidin's chemical properties suggest it is mobile and has the potential to leach into groundwater. epa.govepa.govepa.gov Field studies investigating this potential often use this compound as an internal standard to analyze soil and water samples. researchgate.netsemanticscholar.orgnih.gov

One multi-year study analyzed soil from 50 agricultural sites and found an average clothianidin concentration of 7.0 ± 4.2 ng/g, demonstrating its persistence and potential for accumulation. nih.gov In this study, soil extracts were spiked with d3-clothianidin to compensate for matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This methodology ensures high accuracy in determining the concentration of the parent compound. researchgate.netsemanticscholar.orgnih.gov The potential for groundwater contamination is a stated concern in environmental risk assessments, particularly in areas with permeable soils and shallow water tables. epa.govepa.gov

Runoff from agricultural fields is a primary pathway for pesticides to enter surface water bodies. Studies monitoring clothianidin concentrations in water from and around commercial maize fields in Ontario, Canada, detected its presence in 100% of the water samples tested. researchgate.net The mean concentration was 2.28 ng/mL, with a maximum of 43.60 ng/mL. researchgate.net The analytical method for this research explicitly details the use of this compound as an internal standard for accurate quantification by LC-MS/MS. researchgate.netsemanticscholar.org

Another study investigating the fate of clothianidin in fields with conservation tillage practices also detected the compound in surface runoff, infiltration, and groundwater, albeit at low concentrations. researchgate.net These findings confirm that despite practices designed to reduce soil erosion, transport of clothianidin to aquatic environments can still occur. researchgate.net The use of this compound in the analytical workflow is fundamental to the reliability of these trace-level environmental monitoring data. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| Clothianidin |

| This compound |

| N-(2-chlorothiazol-5-ylmethyl)-N′-nitroguanidine |

| N-methyl-N-nitroguanidine |

| TZMU |

| Thiamethoxam (B1682794) |

| Imidacloprid |

| Metalaxyl |

| Pyraclostrobin |

| Carbofuran-D3 |

Elucidation of Biotransformation and Metabolic Pathways with Clothianidin D3

In Vitro Metabolism Studies (e.g., Hepatic Microsomes, CYP-Mediated Transformations)

In vitro studies using hepatic microsomes from various species have been instrumental in understanding the initial steps of clothianidin metabolism. These studies reveal that the cytochrome P450 (CYP) enzyme system plays a significant role in the biotransformation of clothianidin. nih.gov

Key transformations observed in hepatic microsomes include N-demethylation and nitro-reduction. researchgate.netnih.gov For instance, the conversion of clothianidin to its N-desmethyl metabolite, dm-clothianidin, is a primary metabolic step mediated by CYP enzymes. nih.govresearchgate.net Studies have identified specific human CYP isoforms, such as CYP3A4, CYP2C19, and CYP2A6, as being involved in the transformation of clothianidin to dm-clothianidin. nih.gov Similarly, human CYP2B6, CYP2C19, and CYP3A4 are implicated in the metabolism of thiamethoxam (B1682794) to clothianidin. mdpi.com

The rate of these transformations can vary significantly between species. For example, in vitro assays with liver microsomes from chickens, ducks, and rats showed that chickens had the highest intrinsic clearance for the formation of dm-clothianidin. mdpi.com Conversely, dn-clothianidin was the major metabolite in rats. mdpi.com Human liver cytosol has been shown to convert clothianidin to its nitroso derivative (CLO-NNO), a reaction not observed for the related compound thiamethoxam. nih.gov

The table below summarizes the key CYP-mediated transformations of clothianidin identified in in vitro studies.

| Species | Enzyme System | Key Transformation | Metabolite(s) | Reference |

| Human | CYP3A4, CYP2C19, CYP2A6 | N-demethylation | dm-clothianidin | nih.gov |

| Human | Liver Cytosol | Nitro-reduction | CLO-NNO | nih.gov |

| Chicken | Hepatic Microsomes | N-demethylation | dm-clothianidin | researchgate.netmdpi.com |

| Duck | Hepatic Microsomes | Nitro-reduction | dn-clothianidin | researchgate.netresearchgate.net |

| Rat | Hepatic Microsomes | Nitro-reduction | dn-clothianidin | mdpi.com |

In Vivo Metabolic Profiling and Metabolite Identification

In vivo studies in various organisms, including rats, mice, and zebrafish, have provided a comprehensive picture of clothianidin's metabolic fate. Following administration, clothianidin is distributed to various tissues, with the liver and intestine being primary sites of metabolism. researchgate.netnih.gov

The major metabolic pathways identified in vivo are consistent with in vitro findings and primarily involve N-demethylation and nitro-reduction. researchgate.netnih.gov In rats, the parent clothianidin is the major compound excreted, along with metabolites such as N-(2-chlorothiazol-5-yl-methyl)-N'-nitroguanidine (TZNG) and N-methyl-N'-nitroguanidine (MNG). jfda-online.com

In zebrafish, eight different biotransformation products have been identified in the intestine and liver. researchgate.netnih.gov The primary metabolic pathways were also found to be N-demethylation and nitro-reduction. researchgate.netnih.gov A study in mice identified 37 metabolites of thiamethoxam and clothianidin, including their desmethyl derivatives. researchgate.net Interestingly, desmethyl-clothianidin (CLO-dm) was found to be partially remethylated back to clothianidin in the brain. researchgate.net

The following table lists some of the key metabolites of clothianidin identified in in vivo studies.

| Species | Identified Metabolite | Metabolic Pathway | Reference |

| Rat | N-(2-chlorothiazol-5-yl-methyl)-N'-nitroguanidine (TZNG) | N-demethylation | jfda-online.com |

| Rat | N-methyl-N'-nitroguanidine (MNG) | Cleavage of C-N bond | jfda-online.com |

| Mouse | desmethyl-clothianidin (CLO-dm) | N-demethylation | researchgate.net |

| Mouse | clothianidin-urea | Hydrolysis | researchgate.net |

| Zebrafish | desmethyl clothianidin | N-demethylation | researchgate.netnih.gov |

| Zebrafish | clothianidin urea | Hydrolysis | researchgate.netnih.gov |

Comparative Metabolism and Inter-species Differences in Biotransformation

Significant inter-species differences exist in the metabolism of clothianidin. These variations are evident in both the rate and the primary pathways of biotransformation.

A comparative study using hepatic microsomes from chickens, ducks, geese, quails, and rats revealed notable differences in the formation of dm-clothianidin. researchgate.netresearchgate.net Chickens exhibited the highest CYP activities for the conversion of clothianidin to dm-clothianidin compared to the other poultry species and rats. nih.govresearchgate.netresearchgate.net This suggests a greater capacity for N-demethylation in chickens. researchgate.netresearchgate.net

In contrast, the intrinsic clearance for the formation of dn-clothianidin, a product of nitro-reduction, was found to be highest in ducks. researchgate.netresearchgate.net This indicates that CYP-mediated nitro-reduction may be a more prominent pathway in ducks compared to other avian species. researchgate.net In rats, dn-clothianidin was also identified as a major metabolite. mdpi.com

Furthermore, while N-demethylation is a major pathway in many species, the subsequent fate of the metabolites can differ. For instance, the remethylation of CLO-dm back to clothianidin observed in the brains of mice has not been reported in other species. researchgate.net These differences in metabolic capacity can have significant implications for the toxicokinetics and potential toxicity of clothianidin across different species.

The table below highlights some of the observed inter-species differences in clothianidin metabolism.

| Species | Primary Metabolic Pathway | Key Metabolite(s) | Reference |

| Chicken | N-demethylation | dm-clothianidin | nih.govresearchgate.netresearchgate.net |

| Duck | Nitro-reduction | dn-clothianidin | researchgate.netresearchgate.net |

| Rat | Nitro-reduction | dn-clothianidin | mdpi.com |

| Mouse | N-demethylation, Remethylation | dm-clothianidin, clothianidin | researchgate.net |

Kinetic Modeling of Excretion and Elimination Processes

Kinetic modeling is essential for understanding the rates of absorption, distribution, metabolism, and excretion of clothianidin. Studies using deuterium-labeled clothianidin have been particularly valuable in developing these models.

In a study involving healthy human adults who ingested a microdose of deuterium-labeled clothianidin, the excretion kinetics were successfully described by a one-compartment model. researchgate.netkyoto-u.ac.jp The results showed that a significant portion of the administered clothianidin was recovered unchanged in the urine within three days. researchgate.netkyoto-u.ac.jp Specifically, 63.7% of the clothianidin dose was recovered unchanged within 96 hours. plos.org

In rats, clothianidin and its metabolites are almost completely excreted through urine and feces within two days of oral administration. jfda-online.com The elimination kinetics in zebrafish also show a relatively rapid process, with a low bioconcentration factor, indicating low bioaccumulation potential. researchgate.netnih.gov The hepatobiliary system is suggested to play a crucial role in the metabolism and elimination of clothianidin in fish. researchgate.netnih.gov

The degradation of clothianidin in the environment, such as in soil under sunlight, has also been shown to follow first-order kinetics. nih.gov Kinetic models are crucial for predicting the persistence and potential exposure of organisms to clothianidin and its metabolites.

The following table provides a summary of key kinetic parameters for clothianidin elimination.

| Species/System | Kinetic Model | Key Finding | Reference |

| Human | One-compartment | 63.7% of dose excreted unchanged in urine within 96 hours | researchgate.netkyoto-u.ac.jpplos.org |

| Rat | - | Almost complete excretion within 48 hours | jfda-online.com |

| Zebrafish | - | Low bioconcentration factor, rapid elimination | researchgate.netnih.gov |

| Soil | First-order | Half-lives under sunlight ranged from 97 to 112 hours | nih.gov |

Research on Bioaccumulation and Distribution Kinetics Utilizing Clothianidin D3

Methodologies for Quantifying Bioaccumulation in Non-Target Organisms

The quantification of clothianidin in non-target organisms is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). cabidigitallibrary.orgresearchgate.netnih.gov This highly sensitive and selective technique allows for the detection and measurement of trace levels of the insecticide in complex biological matrices. The use of an isotopically labeled internal standard, such as clothianidin-d3, is essential for accurate quantification. cabidigitallibrary.orgnih.govresearchgate.netnih.gov this compound is added to the sample extract and behaves identically to the non-labeled clothianidin during extraction and analysis, correcting for any variations in the analytical process. nih.gov

Accumulation in Terrestrial Invertebrates (e.g., Bees)

Research has extensively documented the accumulation of clothianidin in bees. Studies have detected clothianidin residues in dead bees, bee bread (stored pollen), and nectar. cabidigitallibrary.orgnih.gov The concentration of clothianidin in bees can vary significantly depending on the exposure route and level. For instance, in trials simulating dust drift incidents, dose-dependent mortality in bees was observed, with residues in dead bees being up to 2.6 times higher in scenarios with greater dust exposure. cabidigitallibrary.org On the seventh day of one study, residues of up to 28 µg/kg of clothianidin were found in bee bread. cabidigitallibrary.org

Several studies have reported a range of clothianidin concentrations in bees and bee products from agricultural areas. cabidigitallibrary.orguio.no For example, one study found clothianidin levels in dead honey bees ranging from 4 to 212 µg/kg. cabidigitallibrary.org Another study reported that the highest dose of clothianidin found in dead bees was 0.002 µ g/bee , a level close to the median lethal dose (LD50). researchgate.net The accumulation of clothianidin in bee bread has also been documented, with concentrations varying from non-detectable levels to over 50 µg/kg. cabidigitallibrary.org

Clothianidin Residues in Bees and Bee Products

| Sample Type | Concentration Range (µg/kg) | Reference |

|---|---|---|

| Dead Honey Bees | 4 - 212 | cabidigitallibrary.org |

| Dead Bees (per bee) | 0.002 µg/bee | researchgate.net |

| Bee Bread | Non-detectable to >50 | cabidigitallibrary.org |

| Bee Bread (after 7 days exposure) | Up to 28 | cabidigitallibrary.org |

Accumulation in Vertebrate Organisms (e.g., Birds, Poultry)

The bioaccumulation of clothianidin has also been investigated in vertebrate organisms, particularly birds and poultry. nih.govwhiterose.ac.ukbeyondpesticides.org Seed treatments with neonicotinoids, including clothianidin, have been identified as a significant source of exposure for farmland birds. whiterose.ac.uk Studies have confirmed exposure in a high percentage of birds in areas where neonicotinoids are used. whiterose.ac.uk Research indicates that even a small number of treated seeds can pose a risk to birds. purdue.edu

In poultry, in vitro studies using liver microsomes from chickens, ducks, geese, and quails have been conducted to understand the metabolism of clothianidin. nih.gov These studies help to elucidate the potential for accumulation and the metabolic pathways involved. nih.gov The results showed interspecies differences in the formation of metabolites, with chickens exhibiting the greatest CYP (cytochrome P450) activities in metabolizing clothianidin to dm-clothianidin. nih.gov The use of this compound as an internal standard was crucial for quantifying these metabolic processes. nih.gov

Neonicotinoid Exposure in Farmland Birds

| Exposure Period | Percentage of Individuals with Confirmed Exposure | Reference |

|---|---|---|

| Pre-sowing | 9% | whiterose.ac.uk |

| Post-sowing | 68% | whiterose.ac.uk |

Compartmental Analysis of Internal Distribution in Biological Systems

Compartmental analysis helps to understand how clothianidin is distributed within an organism's body. In bees, studies have shown that clothianidin can be detected in different body parts, including the head, abdomen, stomach, intestine, and rectum. nih.govuio.no One study found that after 30 days of treatment, clothianidin residues were detected in the abdomens of bees. nih.gov Another study hypothesized that clothianidin accumulates in the head due to the high number of nicotinic acetylcholine (B1216132) receptors (the target site for neonicotinoids) and in the digestive tract. uio.no

In vertebrate models like zebrafish, clothianidin has been found to accumulate most in the intestine and liver. researchgate.net This suggests a significant role of the hepatobiliary system in the metabolism and elimination of the compound. researchgate.net Studies in poultry have also focused on the liver as a primary site of metabolism. nih.gov

Human studies involving the oral ingestion of deuterium-labeled neonicotinoids, including this compound, have provided insights into their excretion kinetics. kyoto-u.ac.jpplos.org These studies have shown that a significant portion of clothianidin is recovered unchanged in urine within a few days of ingestion. kyoto-u.ac.jpplos.org This indicates that while some metabolism occurs, a substantial amount of the parent compound is eliminated from the body. A one-compartment pharmacokinetic model has been used to describe the fate of clothianidin in urine. kyoto-u.ac.jp

Future Research Directions and Methodological Innovations in the Study of Clothianidin D3

The deuterated isotopologue of the neonicotinoid insecticide clothianidin, Clothianidin-d3, serves as a critical analytical tool in environmental science, toxicology, and agricultural research. medchemexpress.com Its primary application is as an internal standard for the accurate quantification of clothianidin in various complex matrices. sigmaaldrich.comnih.gov Future advancements in analytical chemistry, systems biology, and synthetic chemistry are poised to expand the utility of this compound, enabling more sophisticated and insightful research into the environmental dynamics and biological impacts of its non-labeled counterpart.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。